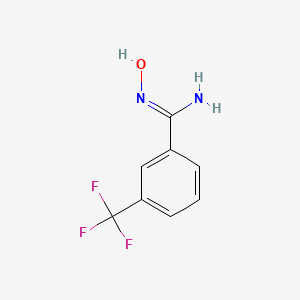

3-(Trifluoromethyl)benzamidoxime

描述

Contextualizing Amidoximes within Contemporary Organic Chemistry Research

Amidoximes are a class of organic compounds that feature both a hydroxylamino group and an amino group attached to the same carbon atom. chemenu.com This unique structural arrangement makes them versatile building blocks in synthetic organic chemistry. chemenu.com The synthesis of amidoximes is often straightforward, commonly achieved through the reaction of nitriles with hydroxylamine (B1172632). guidechem.com

In contemporary research, amidoximes are recognized for their ability to be transformed into a variety of heterocyclic systems, which are foundational scaffolds in many biologically active compounds. chemenu.com Furthermore, amidoximes and their derivatives have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. chemenu.comorganic-chemistry.org A significant aspect of their biochemical profile is their capacity to act as nitric oxide (NO) donors, a property that is crucial in many physiological processes. guidechem.comorganic-chemistry.org The enzymatic conversion of amidoximes to amidines is a key pathway that underpins their action as prodrugs, allowing for the targeted release of the active amidine and, in some cases, nitric oxide. chemenu.com

Significance of the Trifluoromethyl Moiety in Chemical Compounds and Derivatives

The trifluoromethyl (-CF3) group is a privileged substituent in modern drug design and medicinal chemistry. sigmaaldrich.com Its incorporation into organic molecules can profoundly influence their physicochemical and biological properties. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group often imparts unique electronic characteristics to the parent molecule. sigmaaldrich.com

One of the most significant impacts of the trifluoromethyl group is the enhancement of a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate. Additionally, the lipophilicity of a molecule can be fine-tuned by the introduction of a trifluoromethyl group, which can, in turn, affect its membrane permeability and bioavailability. nih.gov The -CF3 group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the modulation of a molecule's size, shape, and electronic distribution to optimize its interaction with biological targets. sigmaaldrich.com

Overview of Research Trajectories for 3-(Trifluoromethyl)benzamidoxime

The research trajectories for this compound primarily revolve around its role as a key intermediate in the synthesis of more complex, trifluoromethyl-containing heterocyclic compounds. Its commercial availability from various chemical suppliers underscores its utility as a building block for synthetic chemists.

A significant area of investigation is the use of this compound in the construction of 1,2,4-oxadiazoles. nih.gov These five-membered heterocyclic rings are important pharmacophores found in a number of biologically active compounds. The general synthetic strategy involves the reaction of an amidoxime (B1450833), such as this compound, with a carboxylic acid derivative. This reaction, often facilitated by a coupling agent and subsequent cyclization, provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles where the 3-position is occupied by the 3-(trifluoromethyl)phenyl group.

The resulting trifluoromethylated 1,2,4-oxadiazole (B8745197) scaffolds are then explored for their potential applications in medicinal chemistry. Research in this area is driven by the hypothesis that the combination of the trifluoromethyl group's favorable properties with the proven biological relevance of the 1,2,4-oxadiazole core can lead to the discovery of novel therapeutic agents. For instance, derivatives of these scaffolds are being investigated for their potential as anticancer and anti-inflammatory agents, among other therapeutic targets. While specific, large-scale research programs focusing solely on this compound as a final product are not prominent, its importance lies in its enabling role in the synthesis of a diverse library of fluorinated compounds for further biological evaluation.

Structure

3D Structure

属性

IUPAC Name |

N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGBSARAGZEWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430545 | |

| Record name | N'-Hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40067-80-9 | |

| Record name | N'-Hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Trifluoromethyl Benzamidoxime

Fundamental Reactivity of the Amidoxime (B1450833) Functional Group

The amidoxime functional group, characterized by the RC(NH2)=NOH structure, possesses both acidic and basic properties. researchgate.netresearchgate.net The hydroxyl group (-OH) is acidic, while the amino group (-NH2) and the oxime nitrogen are basic. researchgate.net This dual nature allows the amidoxime to participate in a variety of chemical reactions. The presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring in 3-(trifluoromethyl)benzamidoxime influences the acidity and nucleophilicity of the amidoxime moiety.

The reactivity of the amidoxime group is central to its role in chemical synthesis. It can undergo reactions such as acylation and subsequent cyclization, which are fundamental to the formation of various heterocyclic systems. nih.govnih.gov The amidoxime functional group is a key component in the synthesis of numerous biologically active molecules and materials. researchgate.netrsc.org

Cyclization Reactions to Form Heterocyclic Systems

This compound is a versatile precursor for the synthesis of a range of heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.govresearchgate.net Cyclization reactions involving the amidoxime group are a primary method for constructing these ring systems.

Formation of 1,2,4-Oxadiazoles from this compound

The synthesis of 1,2,4-oxadiazoles is a prominent application of this compound. nih.govresearchgate.net These five-membered heterocyclic compounds are recognized for their stability and are often used as bioisosteres for ester and amide groups in drug design. nih.gov The general strategy involves the reaction of the amidoxime with a carboxylic acid derivative, followed by cyclodehydration. nih.govnih.gov

The formation of 1,2,4-oxadiazoles from this compound typically begins with the acylation of the amidoxime's hydroxyl group. nih.govnih.gov This reaction forms an O-acylamidoxime intermediate. Various acylating agents can be employed, including acyl chlorides and carboxylic acids activated with coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govcapes.gov.br

Following acylation, the intermediate undergoes cyclization through an intramolecular nucleophilic attack, which is then followed by dehydration to yield the stable 1,2,4-oxadiazole (B8745197) ring. nih.govnih.gov This dehydration step can be facilitated by heat or by using dehydrating agents. Microwave irradiation has also been shown to be an effective method for promoting this cyclization. nih.gov A one-pot synthesis approach, where the acylation and cyclization occur in a single reaction vessel, offers an efficient route to these heterocycles. nih.gov

Table 1: Examples of Reagents for Acylation and Cyclodehydration in 1,2,4-Oxadiazole Synthesis

| Reagent/Condition | Role | Reference |

| Acyl Chlorides | Acylating Agent | nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Activating & Dehydrating Agent | capes.gov.br |

| Microwave Irradiation | Promotes Cyclization | nih.gov |

| Potassium Carbonate | Base | nih.gov |

Transition metal catalysts have been employed to facilitate the synthesis of complex heterocyclic structures, including those derived from amidoximes. nih.govnih.gov While direct transition metal-catalyzed cyclization of this compound to 1,2,4-oxadiazoles is not as commonly reported as other methods, transition metals like palladium and copper are known to catalyze various C-N and C-O bond-forming reactions that are fundamental to heterocycle synthesis. nih.govbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions can be used to introduce the trifluoromethyl group to aromatic rings. beilstein-journals.org In some cases, metal catalysts can be involved in the activation of reactants or intermediates, leading to the formation of the heterocyclic ring. nih.gov For example, scandium triflate has been used to catalyze the condensation of amidoximes with orthoesters to form 1,2,4-oxadiazoles. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

| Metal Catalyst | Reaction Type | Reference |

| Palladium (Pd) | Cross-Coupling, Cyclization | nih.govbeilstein-journals.org |

| Copper (Cu) | Cross-Coupling, Cyclization | nih.gov |

| Scandium (Sc) | Condensation | nih.gov |

| Titanium (Ti) | Condensation | nih.gov |

The use of superbases in organic synthesis can significantly influence reaction pathways and rates. In the context of 1,2,4-oxadiazole synthesis from amidoximes, strong bases can facilitate the deprotonation of the amidoxime, enhancing its nucleophilicity and promoting the cyclization step. nih.gov While the term "superbase" might not always be explicitly used, strong basic conditions, often in aprotic polar solvents like DMSO, are employed to drive the reaction towards the formation of the oxadiazole ring. nih.govnih.gov These conditions can be particularly useful in one-pot syntheses where both the initial coupling and the subsequent cyclization are promoted. nih.gov

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrimidines)

The versatile reactivity of the amidoxime functional group in this compound extends to the synthesis of other important nitrogen-containing heterocycles such as imidazoles and pyrimidines. nih.gov

The synthesis of trifluoromethyl-substituted imidazoles can be achieved through various routes. One method involves the reaction of a benzimidamide, which can be derived from the corresponding benzamidoxime (B57231), with α-bromoalkenyl ketones. nih.gov This reaction proceeds through an aza-Michael addition followed by intramolecular cyclization and aromatization. nih.gov

For the synthesis of trifluoromethyl-substituted pyrimidines , trifluoroacetamidine, a related compound, is often used as a key building block. core.ac.uk It can be condensed with β-dicarbonyl compounds to form the pyrimidine (B1678525) ring. core.ac.uk While not a direct transformation of this compound, the underlying principles of using trifluoromethylated building blocks for pyrimidine synthesis are well-established. nih.govnih.gov The synthesis of pyrimidine derivatives often involves the cyclocondensation of a trifluoromethyl-containing precursor with a 1,3-dielectrophile. researchgate.netgoogle.com

Metal-Mediated Transformations and Coordination Chemistry

The amidoxime functional group is an excellent chelating agent for various metal ions, making this compound a valuable ligand in coordination chemistry. The electronic modifications induced by the -CF3 group fine-tune its coordinating properties.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group (-NH2) and the oxygen atom of the oxime group (-NOH), forming a stable five-membered chelate ring.

The strong electron-withdrawing nature of the -CF3 group reduces the electron-donating ability (basicity) of both the nitrogen and oxygen atoms of the amidoxime moiety. This has two main consequences:

Modified Complex Stability: The resulting metal complexes may have different stability constants compared to those formed with unsubstituted benzamidoxime. The reduced basicity of the donor atoms could potentially lead to weaker metal-ligand bonds.

Altered Redox Properties: The electronic properties of the metal center in the complex are modified. The electron-poor nature of the ligand can make the metal center more electrophilic and alter its redox potential, which is a critical factor in catalytic applications.

The principles of coordination can be seen in related benzimidazole-metal complexes, where the ligand's electronic properties directly influence the resulting complex's characteristics and biological activity. nih.gov

Complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting coordination compounds can vary in stoichiometry and geometry depending on the metal ion, its oxidation state, and the reaction conditions.

While specific catalytic applications for complexes of this compound are not extensively documented, the unique properties imparted by the -CF3 group make them promising candidates for catalysis. Ligands containing trifluoromethyl groups are frequently employed in asymmetric catalysis. nih.gov For example, palladium complexes with trifluoromethyl-substituted pyridine-oxazoline ligands have proven to be highly active and enantioselective catalysts for reactions like the addition of arylboronic acids to N-sulfonylketimines. nih.gov Similarly, platinum(II) complexes are used in photoredox catalytic trifluoromethylation reactions. rsc.org

The electron-withdrawing -CF3 group can enhance the catalytic activity of a metal center by making it more Lewis acidic or by facilitating reductive elimination steps in a catalytic cycle. Therefore, metal complexes of this compound could potentially be applied in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Ion | Potential Complex Structure | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Bidentate chelate complex, e.g., [Pd(L)2Cl2] where L is the ligand. | Cross-coupling reactions (e.g., Suzuki, Heck). nih.gov | The electron-withdrawing ligand can facilitate the reductive elimination step. |

| Copper (Cu) | Various coordination geometries possible. | Asymmetric addition reactions, hydroalkynylation. nih.gov | Trifluoromethylated ligands are known to form effective Cu(I) catalysts. nih.gov |

| Nickel (Ni) | Square planar or octahedral complexes. | Reductive coupling, cross-coupling. nih.gov | Stable Ni(III) organometallic intermediates can be supported by CF3-containing ligands. rsc.org |

| Rhodium (Rh) | Square planar complexes. | Asymmetric hydrogenation, hydroformylation. | The ligand's steric and electronic properties can induce high enantioselectivity. |

Computational and Theoretical Studies on 3 Trifluoromethyl Benzamidoxime

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been instrumental in elucidating the structural characteristics of benzamidoxime (B57231) derivatives.

Electronic Structure Analysis

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and analyze the electronic properties of molecules. ufms.brmdpi.com These calculations can determine key electronic descriptors that shed light on the molecule's reactivity. ufms.br For instance, the analysis of a novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a related compound, revealed its electronic behavior through Molecular Electrostatic Potential (MEP) mapping. mdpi.com The MEP analysis identified electron-rich regions, typically around electronegative atoms like oxygen, and electron-deficient regions, which are crucial for understanding intermolecular interactions. mdpi.com

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the frontier orbital energy gap. ufms.brmdpi.com A large HOMO-LUMO gap generally indicates high stability and low reactivity. mdpi.com For example, the N-(3,5-bis(trifluoromethyl)benzyl)stearamide was found to have a high HOMO-LUMO energy gap of 5.54 eV, suggesting low reactivity. mdpi.com

Tautomeric Equilibria and Stability

Amidoximes, including 3-(Trifluoromethyl)benzamidoxime, can exist in different tautomeric forms. bohrium.commdpi.com DFT calculations have been crucial in studying the tautomerism of amidoximes, such as acetamidoxime (B1239325) and benzamidoxime, which serve as models. bohrium.commdpi.com These studies, often performed at the M06-2X/6-311+G(d,p) level of theory, have shown that amidoximes can exist in three primary tautomeric forms: (Z)-amidoxime, (E)-amidoxime, and (Z)-aminonitrone. bohrium.comspbu.ru

Theoretical studies have consistently shown that the (Z)-amidoxime form is the most stable and dominant tautomer in both protic and aprotic solvents. mdpi.comspbu.ruresearchgate.net For benzamidoxime, the (Z)-aminonitrone and (E)-amidoxime are the next most stable forms, with relative energies of 4.5 kcal/mol and 5.4 kcal/mol, respectively, compared to the (Z)-amidoxime. mdpi.com Other potential tautomers, like the iminohydroxylamine isomers, are significantly less stable. mdpi.com The stability of these tautomers can be influenced by solvent effects, with protic solvents tending to stabilize the zwitterionic (Z)-aminonitrone form. spbu.ru

Molecular Orbital (MO) Calculations for Reactivity Prediction

Molecular orbital calculations provide a quantitative framework for understanding and predicting the chemical reactivity of molecules.

Electron Densities and Charges in Reaction Centers

Molecular orbital calculations, including the analysis of Mulliken atomic charges and Fukui functions, help to identify reactive sites within a molecule. ufms.br The electron density distribution, visualized through MEP maps, indicates regions susceptible to electrophilic or nucleophilic attack. ufms.brmdpi.com For instance, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP analysis showed an electron-rich area around the carbonyl oxygen and an electron-deficient area around the amide nitrogen, which is consistent with the expected resonance contributions in amides. mdpi.com This information is vital for predicting how the molecule will interact with other chemical species.

Transition State Analysis in Reaction Mechanisms

Computational methods are also employed to investigate reaction mechanisms by locating and analyzing transition state structures. researchgate.netnih.gov For example, in the study of N-hydroxy amidines, a QST3 approach with DFT was used to calculate the kinetic and thermodynamic data for tautomers and their transition states. researchgate.net Similarly, the mechanism of ylide generation in thiamin models, which involves tautomeric equilibria, has been studied by localizing transition states for different possible pathways. nih.gov These analyses provide insights into the energy barriers and feasibility of various reaction pathways. While specific transition state analyses for reactions involving this compound are not detailed in the provided context, the methodologies are well-established for related systems.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. nih.govnih.gov These studies are fundamental in drug discovery and design.

In studies of related trifluoromethyl benzamides, molecular docking has been used to investigate their potential as inhibitors of targets like the Cholesteryl Ester Transfer Protein (CETP). nih.gov Induced-fit docking simulations have shown how these molecules can accommodate the active site of CETP, with hydrophobic interactions often playing a dominant role in the formation of the ligand-protein complex. nih.gov

Similarly, in the search for new trypanocidal agents, molecular docking was used to screen benzimidazole (B57391) derivatives against Triosephosphate Isomerase (TIM). nih.gov These studies can predict binding energies and identify key interactions between the ligand and the amino acid residues of the target protein. nih.gov For example, docking studies might reveal hydrogen bonding or other non-covalent interactions that stabilize the complex. While specific docking studies for this compound are not explicitly detailed, these examples with structurally related compounds illustrate the power of this approach in identifying and optimizing potential drug candidates. nih.govnih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. Through methods like Density Functional Theory (DFT), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of a molecule like this compound before it is synthesized or to help in the interpretation of experimental spectra. These theoretical predictions are based on the optimized electronic structure and geometry of the molecule.

Predicted NMR Spectra

The NMR spectrum provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

¹H and ¹³C NMR: The predicted ¹H and ¹³C NMR chemical shifts for this compound would be determined by the electronic environment of each unique proton and carbon atom in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the typical downfield region (around 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amidoxime (B1450833) group. The protons of the oxime (-NOH) and amine (-NH₂) groups would be expected to be broad and their chemical shifts highly dependent on solvent and concentration. For the ¹³C NMR spectrum, the carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms. The carbon of the C=NOH group would also have a distinct chemical shift.

¹⁹F NMR: A key feature would be the ¹⁹F NMR spectrum. The trifluoromethyl group would give a single resonance, as the three fluorine atoms are chemically equivalent due to rapid rotation around the C-C bond. nih.gov The chemical shift of this peak is sensitive to the electronic environment on the benzene ring. nih.govnih.gov Quantum chemical calculations have been successfully used to predict ¹⁹F chemical shifts for various aryl-CF₃ compounds, often achieving good agreement with experimental values. researchgate.net For aryl trifluoromethyl derivatives, these shifts are typically observed in a range of -60 to -67 ppm relative to a standard like CCl₃F. researchgate.net

Predicted IR Spectrum

The predicted infrared (IR) spectrum reveals the vibrational modes of the molecule. Each functional group in this compound has characteristic vibrational frequencies. Computational methods calculate these frequencies, which correspond to specific bond stretching, bending, and rocking motions. spectrabase.comnih.gov

The following table outlines the expected characteristic vibrational frequencies based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| O-H (oxime) | Stretching | 3500 - 3200 (Broad) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3400 - 3100 (Two bands) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N (oxime) | Stretching | 1690 - 1640 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| N-H (amine) | Bending (Scissoring) | 1650 - 1580 |

| C-F (trifluoromethyl) | Symmetric & Asymmetric Stretching | 1350 - 1100 (Strong, multiple bands) |

| C-N | Stretching | 1350 - 1200 |

| N-O (oxime) | Stretching | 960 - 930 |

This table represents generalized, expected ranges for the functional groups. Precise values require specific quantum chemical calculations for this compound.

The C-F stretching modes of the trifluoromethyl group are expected to produce some of the most intense bands in the IR spectrum. nih.gov Calculations on similar molecules, like 3,5-bis(trifluoromethyl)benzamide, confirm the presence of strong absorption bands in the 1350-1100 cm⁻¹ region corresponding to these vibrations. nist.gov The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region of the spectrum. nih.gov

Analytical and Industrial Research Applications

Use as a Reagent in Specific Analytical Methods

While amidoxime-containing compounds are utilized in analytical chemistry, the specific application of 3-(Trifluoromethyl)benzamidoxime is not well-documented in current scientific literature. Research has often focused on its structural isomer, 4-(Trifluoromethyl)benzamidoxime (B1214332), for certain analytical assays.

Fluorogenic Reactions for Biomolecule Quantification (e.g., Uracil (B121893), Orotic Acid)

There is currently no direct evidence in the scientific literature to suggest that this compound is used as a reagent in fluorogenic reactions for the quantification of biomolecules like uracil or orotic acid. Studies in this area have predominantly utilized its isomer, 4-(Trifluoromethyl)benzamidoxime (4-TFMBAO), as the fluorogenic reagent. Research indicates that the position of the trifluoromethyl group on the benzene (B151609) ring is critical for the reaction's specificity and fluorescence yield, with isomers other than the 4-substituted version showing negligible fluorescence in these assays.

Detection and Quantification of Aldehyde and Ketone Functional Groups

The use of this compound for the specific detection and quantification of aldehyde and ketone functional groups has not been described in available research. While amidoximes, in general, can be synthesized from aldehydes or ketones and hydroxylamine (B1172632), their application as analytical reagents to detect these carbonyl compounds is not a documented use for this specific molecule.

Role as an Intermediate in Industrial Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are foundational structures in the development of agrochemicals and specialized materials. The most prominent use of this intermediate is in the construction of 1,2,4-oxadiazole (B8745197) rings.

The general reaction involves the acylation of the amidoxime (B1450833) with an acylating agent (such as an acid chloride or anhydride) followed by a cyclodehydration step. This process efficiently yields a 5-substituted-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole, a scaffold present in many biologically active molecules.

Development of Agrochemicals

Fluorinated compounds are highly valuable in the agrochemical industry, and this compound is a precursor for creating active ingredients. prepchem.com It can be used to synthesize fungicides through the creation of novel benzamidoxime (B57231) derivatives. google.com The trifluoromethyl group often enhances the efficacy and stability of the final product. The synthesis of 1,2,4-oxadiazoles from this intermediate is a key step, as this heterocycle is a known component in various pesticides. A patent describes the use of benzamidoxime derivatives for fungicidal applications, highlighting the industrial relevance of this chemical class in agriculture. google.com

Interactive Table: Synthesis of 1,2,4-Oxadiazole from an Amidoxime Precursor This table outlines a general, representative synthesis for 1,2,4-oxadiazoles using an amidoxime, similar to the reactions this compound would undergo.

| Step | Reagents & Conditions | Purpose |

| 1. Acylation | Amidoxime, Acyl Chloride, Anhydrous Solvent (e.g., Dichloromethane), Room Temperature | Formation of an O-acyl amidoxime intermediate. |

| 2. Cyclization | Heat or Microwave Irradiation (e.g., 100-105°C) | Intramolecular condensation and dehydration to form the stable 1,2,4-oxadiazole ring. nih.gov |

| 3. Purification | Silica (B1680970) Gel Column Chromatography | Isolation of the pure oxadiazole product. nih.gov |

Synthesis of Materials with Unique Properties

The trifluoromethyl group is known to impart desirable properties such as thermal stability and hydrophobicity to materials. While specific large-scale polymerization or material synthesis applications using this compound as a monomer are not widely reported, its derivatives, particularly 1,2,4-oxadiazoles, are investigated for creating advanced materials. For instance, trifluoromethyl-containing non-fused electron acceptors have been synthesized for use in high-efficiency and stable organic solar cells. acs.org Furthermore, amidoxime-based materials, in general, are extensively studied for their ability to chelate metals, with significant research focused on their use for uranium recovery from aqueous systems. rsc.org

Toxicological Mechanisms and Detoxification Pathways

Specific toxicological studies on this compound are not available in the public domain. However, its potential metabolic fate and toxicological mechanisms can be inferred from the known biotransformation pathways of its core functional groups: the amidoxime and the trifluoromethyl-phenyl moiety.

The metabolism of xenobiotics containing a trifluoromethyl group generally does not involve the C-F bonds, which are exceptionally stable. Instead, metabolism typically occurs elsewhere on the molecule. nih.gov The presence of the -CF3 group can influence the metabolic pathways of the rest of the molecule, sometimes protecting adjacent sites from enzymatic action like hydroxylation. nih.gov

The amidoxime functional group itself is subject to metabolic transformation. Amidoximes can act as prodrugs that are reduced in vivo to the corresponding amidines by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system. nih.govsigmaaldrich.com This system, which also involves cytochrome b5 and NADH cytochrome b5 reductase, is a key player in N-reductive drug metabolism. sigmaaldrich.com Conversely, amidoximes can also be oxidized by Cytochrome P450 (CYP450) enzymes. nih.gov The balance between these reductive and oxidative pathways can determine the ultimate biological activity and potential toxicity of the compound.

Interactive Table: Potential Metabolic Pathways for this compound

| Pathway | Enzyme System | Potential Metabolite | Implication |

| Reduction | Mitochondrial Amidoxime Reducing Component (mARC) | 3-(Trifluoromethyl)benzamidine | Formation of a potentially more biologically active amidine. nih.govsigmaaldrich.com |

| Oxidation | Cytochrome P450 (CYP450) | N-hydroxylated derivatives, Nitric Oxide (NO) | Potential for drug-drug interactions or generation of reactive species. nih.gov |

| Conjugation | Phase II Enzymes (e.g., UGTs) | Glucuronide or sulfate (B86663) conjugates | Detoxification and facilitation of excretion from the body. |

Metabolic Transformations and Conjugation

The metabolic pathway of this compound is understood by examining the metabolism of its parent compound, benzamidoxime. In human liver cells, benzamidoxime undergoes two primary metabolic transformations. nih.gov The predominant pathway is the N-reduction of the amidoxime group to form the corresponding amidine. nih.gov A secondary, but significant, pathway is the direct conjugation of the hydroxyl group of the amidoxime with glucuronic acid, a process known as O-glucuronidation. nih.gov

This O-glucuronidation is an important detoxification pathway, rendering the compound more water-soluble and facilitating its excretion from the body. Studies using human liver enzymes have identified that UDP-glucuronosyltransferase (UGT) 1A9 is the primary enzyme responsible for this conjugation reaction. nih.gov Other isoforms, such as UGT1A1 and UGT1A3, also contribute to this process, but to a much lesser extent. nih.gov

Based on these findings for the parent compound, the anticipated metabolic pathways for this compound are illustrated below:

Table 1: Predicted Metabolic Transformations of this compound

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Enzyme Family |

|---|---|---|---|

| This compound | N-reduction | 3-(Trifluoromethyl)benzamidine | Reductases |

It is important to note that the trifluoromethyl group on the benzene ring is generally chemically stable and is not expected to undergo significant metabolism in these initial transformation phases.

Mutagenicity Assessments of Metabolites

The assessment of the mutagenic potential of a compound and its metabolites is a critical step in drug development and chemical safety evaluation. The Ames test is a widely used method to evaluate the potential of a chemical to cause mutations in the DNA of bacteria, which can be an indicator of carcinogenic potential in humans.

For the parent compound, benzamidoxime, research has shown that its primary metabolites, benzamidine (B55565) and benzamidoxime-O-glucuronide, are non-mutagenic. nih.gov This suggests that the metabolic processes of N-reduction and O-glucuronidation effectively detoxify the parent compound, producing metabolites with a low risk of causing genetic mutations.

Extrapolating from this data, it is hypothesized that the corresponding metabolites of this compound would also be non-mutagenic. The addition of a trifluoromethyl group to the benzene ring is not expected to alter the fundamental detoxification pathways of N-reduction and O-glucuronidation, nor is it anticipated to confer mutagenic properties to the resulting metabolites.

Table 2: Predicted Mutagenicity of this compound Metabolites

| Metabolite | Predicted Mutagenicity (based on parent compound) |

|---|---|

| 3-(Trifluoromethyl)benzamidine | Non-mutagenic |

Further direct testing of this compound and its specific metabolites using standard mutagenicity assays, such as the Ames test, would be required to definitively confirm these predictions.

Future Directions and Emerging Research Areas for 3 Trifluoromethyl Benzamidoxime

The foundational scaffold of 3-(Trifluoromethyl)benzamidoxime presents a fertile ground for future research and development in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the benzamidoxime (B57231) framework imparts unique electronic properties and metabolic stability, opening avenues for novel applications. The following sections outline key areas of emerging research that could unlock the full potential of this compound and its derivatives.

常见问题

Q. Basic

- Software tools : Use ChemAxon or ACD/Labs to estimate logP (~2.5) and aqueous solubility (~0.1 mg/mL).

- QSAR models : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with experimental data from analogs .

- Experimental validation : Shake-flask method with HPLC quantification at pH 7.4.

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced

Contradictions between NMR/MS data and expected structures often arise from tautomerism or impurities. Solutions:

- 2D NMR : Perform HSQC and HMBC to confirm connectivity, especially for amidoxime tautomers (e.g., syn vs. anti).

- X-ray crystallography : Resolve ambiguous structures, as done for fluoro-benzamide derivatives .

- Control experiments : Re-synthesize the compound under varying conditions to isolate pure tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。